molecular formula C15H20N4O2S B2983648 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide CAS No. 2034481-77-9

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2983648
CAS No.: 2034481-77-9
M. Wt: 320.41
InChI Key: HRZIMPBPEBSRCL-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that features a cyclopropane ring, a sulfonamide group, and a pyrazole ring substituted with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones. The pyridine moiety is then introduced via a coupling reaction. The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts. Finally, the sulfonamide group is introduced through a sulfonylation reaction using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring, a sulfonamide group, and a pyrazole ring with a pyridine moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-11-14(8-10-17-22(20,21)13-6-7-13)12(2)19(18-11)15-5-3-4-9-16-15/h3-5,9,13,17H,6-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZIMPBPEBSRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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